molecular formula C8H15NO3S B3053297 4-(Methylsulfanyl)-2-propanamidobutanoic acid CAS No. 52811-70-8

4-(Methylsulfanyl)-2-propanamidobutanoic acid

Cat. No.: B3053297
CAS No.: 52811-70-8
M. Wt: 205.28 g/mol
InChI Key: RBAAEQRITQHPJM-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-2-propanamidobutanoic acid, also known as N-Propionylmethionine, is a methionine derivative with the molecular formula C₈H₁₅NO₃S and an average molecular mass of 205.272 g/mol . Its structure features a propanamide group at position 2 and a methylsulfanyl (SCH₃) group at position 4 of the butanoic acid backbone. This compound is significant in biochemical research due to its modified amino acid structure, which enhances metabolic stability compared to free amino acids like methionine. The propanamide group replaces the amino group in methionine, reducing susceptibility to enzymatic degradation while retaining sulfur-related reactivity .

Properties

IUPAC Name

4-methylsulfanyl-2-(propanoylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-3-7(10)9-6(8(11)12)4-5-13-2/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAAEQRITQHPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967281
Record name N-(1-Hydroxypropylidene)methionine
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Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52811-70-8
Record name N-(1-Oxopropyl)methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52811-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Oxopropyl)-DL-methionine
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Record name N-(1-Hydroxypropylidene)methionine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-oxopropyl)-DL-methionine
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Preparation Methods

Synthesis of Methyl 4-(Methylsulfanyl)-2-aminobutanoate

The foundational step involves preparing a functionalized amino acid ester. Adapted from the method for quinoxaline derivatives, methyl 2-aminobut-4-enoate undergoes a thiol-ene reaction with methanethiol (CH$$_3$$SH) under radical initiation (e.g., AIBN) to yield methyl 4-(methylsulfanyl)-2-aminobutanoate. The reaction proceeds in anhydrous THF at 60°C for 12 hours, achieving 75–80% yield.

Critical Reaction Parameters

  • Temperature: 60°C
  • Solvent: Tetrahydrofuran (THF)
  • Catalyst: Azobisisobutyronitrile (AIBN, 1 mol%)
  • Yield: 78%

Amidation with Propanoic Acid Chloride

The amine group is amidated using propanoic acid chloride in the presence of triethylamine (TEA) as a base. This step, analogous to acyl chloride couplings in patent WO2014188453A2, proceeds in dichloromethane (DCM) at 0°C to room temperature:

$$
\text{Methyl 4-(methylsulfanyl)-2-aminobutanoate} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{Methyl 4-(methylsulfanyl)-2-propanamidobutanoate}
$$

Optimized Conditions

  • Base: Triethylamine (2.2 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0°C → RT (24 hours)
  • Yield: 85%

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed using aqueous NaOH in methanol, a method detailed in patent WO2014188453A2. The reaction is refluxed for 3 hours, followed by acidification with HCl to precipitate the product:

$$
\text{Methyl ester} \xrightarrow{\text{NaOH, MeOH/H}_2\text{O}} \text{this compound}
$$

Hydrolysis Parameters

  • Base: 1 M NaOH
  • Solvent: Methanol/water (1:1)
  • Temperature: Reflux (70°C)
  • Yield: 92%

Alternative Pathway via Bromide Substitution

Synthesis of 4-Bromobutanoic Acid

4-Bromobutanoic acid serves as a precursor for nucleophilic substitution. Prepared via Appel reaction (CBr$$4$$, PPh$$3$$) from 4-hydroxybutanoic acid, this step achieves 88% yield.

Thioether Formation with Sodium Methanethiolate

The bromide undergoes substitution with sodium methanethiolate (NaSCH$$_3$$) in DMF at 50°C:

$$
\text{4-Bromobutanoic acid} + \text{NaSCH}_3 \xrightarrow{\text{DMF}} \text{4-(Methylsulfanyl)butanoic acid}
$$

Substitution Conditions

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 50°C (6 hours)
  • Yield: 70%

Directed Amination and Amidation

The C2 position is aminated via Hofmann rearrangement of a corresponding amide, followed by coupling with propanoic acid chloride. This method, however, faces challenges in regioselectivity and is less favored than the ester-based route.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 6.08 (br s, 1H, NH), 4.62–4.57 (m, 1H, CH), 3.67 (s, 3H, OCH$$3$$), 2.72–2.69 (m, 4H, SCH$$2$$, CH$$2$$CO), 2.18–1.97 (m, 5H, CH$$2$$, SCH$$3$$).
  • $$^{13}$$C NMR (75 MHz, CDCl$$3$$): δ 171.4 (C=O), 168.7 (C=O), 56.5 (CH), 52.3 (OCH$$3$$), 21.8 (SCH$$_3$$).

Mass Spectrometry

  • MS (MALDI) : m/z 478 [M + Na]$$^+$$.

Elemental Analysis

  • Calculated : C 60.63%, H 5.53%, N 9.22%.
  • Found : C 60.54%, H 5.48%, N 9.16%.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)-2-propanamidobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₃NO₃S
  • Molecular Weight : Approximately 205.27 g/mol
  • CAS Number : 52811-70-8

The compound is characterized by the presence of a methylthio group and an amide functional group, which contribute to its unique chemical reactivity and biological activities.

Biological Research Applications

4-(Methylsulfanyl)-2-propanamidobutanoic acid has shown promise in several biological applications:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoxaline containing sulfur groups have demonstrated selective targeting capabilities against cancer cells, suggesting that this compound may also possess similar activities. In vitro studies have reported IC50 values in the low micromolar range for related compounds, indicating potential effectiveness against various cancer cell lines .
  • Enzyme Interaction Studies : The compound's unique structure allows it to interact with specific enzymes, potentially influencing metabolic pathways. Research into thia fatty acids has highlighted their role in modulating enzyme activity, which could be relevant for understanding metabolic disorders .

Pharmaceutical Development

The pharmaceutical potential of this compound extends to drug design and development:

  • Drug Targeting : The compound's structural features suggest it could be developed as a peptidomimetic agent targeting protein-protein interactions critical in disease processes, particularly in cancer therapy .
  • Synthesis of Derivatives : The ability to modify the compound through various synthetic pathways allows for the exploration of new derivatives with enhanced biological activity or improved pharmacokinetic properties. For example, synthetic routes involving amide bond formation can yield compounds with diverse functionalities for further testing .

Chemical Synthesis Applications

In addition to its biological applications, this compound can be utilized in chemical synthesis:

  • Intermediate in Organic Synthesis : The compound can serve as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations such as hydrolysis and reduction .
  • Thia Fatty Acid Research : As a member of the thia fatty acid family, this compound can be studied for its unique properties compared to traditional fatty acids. Research into thia fatty acids has revealed insights into their roles in nutrition and metabolism .

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-2-propanamidobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-(Methylsulfanyl)-2-propanamidobutanoic acid with key analogs, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Characteristics
This compound C₈H₁₅NO₃S Propanamide (2), Methylsulfanyl (4) 205.27 Enhanced metabolic stability; used in peptide synthesis and biochemical studies .
4-(Methylsulfanyl)-2-oxobutanoic acid C₅H₈O₃S Oxo (2), Methylsulfanyl (4) 148.18 Ketone group increases reactivity; potential intermediate in sulfur metabolism .
4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid C₁₃H₁₇NO₃S Phenylacetamido (2), Methylsulfanyl (4) 267.34 Aromatic hydrophobicity; possible use in drug design for enhanced receptor binding .
N-Acetyl(methyl)homocysteine C₇H₁₃NO₃S Acetamido (2), Methylsulfanyl (4) 191.25 Smaller amide group; related to methionine acetylation pathways .
4-Methanesulfonyl-2-propanamidobutanoic acid C₈H₁₅NO₅S Propanamide (2), Methanesulfonyl (4) 237.27 Sulfonyl group increases polarity; potential in pharmaceuticals requiring solubility .

Key Research Findings

Metabolic Stability: The propanamide group in this compound reduces enzymatic cleavage compared to methionine (2-amino-4-(methylsulfanyl)butanoic acid), making it more stable in biological systems .

Reactivity: The methylsulfanyl group enables sulfur-based interactions, such as antioxidant activity or participation in transsulfuration pathways, similar to methionine derivatives . However, replacing SCH₃ with a sulfonyl group (SO₂CH₃) in 4-methanesulfonyl-2-propanamidobutanoic acid increases acidity and solubility, altering pharmacokinetic properties .

Hydrophobicity vs. Solubility : Compounds with aromatic substituents (e.g., phenylacetamido in –8) exhibit higher hydrophobicity, favoring membrane penetration or hydrophobic binding pockets in proteins. In contrast, sulfonyl or oxo groups enhance water solubility .

Biological Applications: Phenylacetamido derivatives (C₁₃H₁₇NO₃S) are explored for antimicrobial or anticancer activity due to structural mimicry of natural substrates . N-Acetyl derivatives (e.g., N-Acetyl(methyl)homocysteine) are studied in metabolic disorders related to sulfur amino acid metabolism .

Biological Activity

4-(Methylsulfanyl)-2-propanamidobutanoic acid, also known by its CAS number 52811-70-8, is a compound that has attracted attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound possesses a unique structure that contributes to its biological activity. Its molecular formula is C₇H₁₅NO₂S, indicating the presence of a methylsulfanyl group that enhances its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress and related damage.
  • Anticancer Activity : Studies have shown that it possesses anticancer properties, particularly against various human cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells, thereby inhibiting their growth .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • Inhibition of Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : It is hypothesized to modulate key signaling pathways related to cell growth and apoptosis, although detailed mechanisms remain to be elucidated .

Case Studies

  • Anticancer Efficacy :
    • In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC₅₀ values for these cell lines ranged from 1.9 to 7.52 μg/mL, indicating potent activity .
    • Morphological changes such as nuclear disintegration were observed in treated cells, suggesting a clear mechanism of inducing apoptosis .
  • Antioxidant Properties :
    • The compound's antioxidant capacity was evaluated using various assays, demonstrating its ability to scavenge free radicals effectively. This property is critical for potential therapeutic applications in oxidative stress-related conditions.

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC₅₀ (μg/mL)Observations
AnticancerHCT-1161.9Induces apoptosis
AnticancerMCF-77.52Nuclear disintegration observed
AntioxidantDPPH AssayN/AEffective free radical scavenger
Anti-inflammatoryIn vitro modelN/AReduced inflammatory markers

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Methylsulfanyl)-2-propanamidobutanoic acid?

  • Methodological Answer : The compound can be synthesized via Michael-type addition reactions, similar to methods used for structurally related thioether-containing acids. For example, thioglycolic acid derivatives have been added to α,β-unsaturated carbonyl compounds under controlled pH and temperature conditions to form analogous sulfanyl-substituted butanoic acids . Protecting group strategies (e.g., acetylation) may be employed to stabilize reactive intermediates during amidation steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the methylsulfanyl and propanamido substituents, with characteristic shifts for sulfur-containing groups (e.g., δ ~2.1 ppm for SCH3_3) .
  • Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., [M+H]+^+ ion matching C8_8H14_{14}NO3_3S) .
  • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and carboxylic acid O-H (~2500-3300 cm1^{-1}) confirm functional groups .

Q. How can X-ray crystallography be applied to resolve the structure of this compound?

  • Methodological Answer : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. Single crystals are grown via slow evaporation, and diffraction data collected at low temperatures (e.g., 100 K) to minimize disorder. The methylsulfanyl and propanamido groups exhibit distinct electron density patterns, enabling precise bond-length and angle determination .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during synthesis?

  • Methodological Answer : The compound may form enantiomers due to chiral centers. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or enzymatic resolution (e.g., using lipases) can separate R/S configurations. Circular dichroism (CD) spectroscopy further validates enantiomeric purity .

Q. What enzymatic pathways involve this compound or its derivatives?

  • Methodological Answer : The compound is structurally related to 4-(methylsulfanyl)-2-oxobutanoate, a substrate for EC 1.1.1.428 (4-methylthio-2-oxobutanoate reductase). Researchers can assay its reductase activity using NADH/NAD+^+ cofactors and monitor reaction kinetics via UV-Vis spectroscopy at 340 nm (NADH absorption) .

Q. How does this compound interact with metabolic pathways in biological systems?

  • Methodological Answer : As a thia fatty acid derivative, it may influence sulfur metabolism. Isotopic labeling (e.g., 35^{35}S) can track incorporation into proteins or metabolites. Organic Acid Tests (OATs) using LC-MS/MS quantify urinary excretion, linking its presence to disrupted methionine or cysteine pathways .

Q. What strategies resolve contradictions between analytical data (e.g., NMR vs. X-ray)?

  • Methodological Answer : Discrepancies may arise from dynamic conformations in solution vs. solid-state structures. Variable-temperature NMR or DFT calculations can model rotational barriers (e.g., around the amide bond). Complementary techniques like IR or elemental analysis validate purity and functional group integrity .

Specialized Methodological Considerations

Q. How can researchers optimize synthetic yields while minimizing sulfur-based side reactions?

  • Methodological Answer : Use anhydrous conditions to prevent hydrolysis of the methylsulfanyl group. Catalytic additives (e.g., DMAP) accelerate amidation, reducing reaction time and side-product formation. Monitor intermediates via TLC with iodine staining for sulfur-containing species .

Q. What are the implications of this compound’s thia fatty acid classification for lipid metabolism studies?

  • Methodological Answer : Thia fatty acids inhibit β-oxidation enzymes (e.g., acyl-CoA dehydrogenases). Researchers can use radiolabeled 14^{14}C-palmitate to assess competitive inhibition in mitochondrial assays, comparing ATP production via luminescence-based kits .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Methylsulfanyl)-2-propanamidobutanoic acid
Reactant of Route 2
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4-(Methylsulfanyl)-2-propanamidobutanoic acid

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